5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole
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Overview
Description
5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C13H16N2S, exhibits unique structural features that make it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing a straightforward route to the desired pyrazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of pyrazole synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Nucleophiles like halides, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Isopropyl-5-methylthio-1-phenyl-1H-pyrazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
5-Isopropyl-3-methylthio-1-phenyl-1H-pyrazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
871110-18-8 |
---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
3-methylsulfanyl-1-phenyl-5-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H16N2S/c1-10(2)12-9-13(16-3)14-15(12)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
VZVHKUXZKCZZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=CC=CC=C2)SC |
Origin of Product |
United States |
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